

Key literature and patents related to Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

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Technical Guide: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a heterocyclic compound belonging to the pyrrolidinone class. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the key literature and patents related to **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**, focusing on its synthesis, and potential applications based on structurally similar compounds. While specific detailed literature on this exact molecule is sparse, this guide compiles relevant information from analogous compounds to provide a thorough technical resource.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate** is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO ₃	PubChem[1]
Molecular Weight	157.17 g/mol	PubChem[1]
CAS Number	57448-73-4	PubChem[1]
IUPAC Name	methyl 1-methyl-2-oxopyrrolidine-3-carboxylate	PubChem[1]
Appearance	Expected to be a solid or oil	-
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.	-

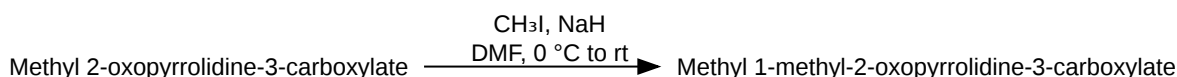
Synthesis

The primary route for the synthesis of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate** is the N-methylation of its precursor, Methyl 2-oxopyrrolidine-3-carboxylate. While a specific, detailed experimental protocol for this exact transformation is not readily available in peer-reviewed literature, a representative procedure can be constructed based on general methods for the N-alkylation of lactams and related compounds.

Representative Experimental Protocol: N-methylation of Methyl 2-oxopyrrolidine-3-carboxylate

Disclaimer: The following is a representative protocol based on analogous chemical transformations and should be optimized for specific laboratory conditions.

Reaction:



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Caption: N-methylation of Methyl 2-oxopyrrolidine-3-carboxylate.

Materials:

- Methyl 2-oxopyrrolidine-3-carboxylate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 2-oxopyrrolidine-3-carboxylate (1.0 eq).
- Dissolve the starting material in anhydrous DMF.
- Cool the solution to 0 °C in an ice bath.
- Under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise to the stirred solution.
- Stir the mixture at 0 °C for 30 minutes.
- Add methyl iodide (1.5 eq) dropwise via the dropping funnel.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**.

Expected Characterization Data

The following table summarizes the expected spectroscopic data for the final product, based on its chemical structure and data from similar compounds.

Technique	Expected Data
^1H NMR	δ (ppm): ~3.7 (s, 3H, OCH_3), ~3.4 (t, 2H, NCH_2), ~2.9 (s, 3H, NCH_3), ~2.5 (m, 1H, CH), ~2.2 (m, 2H, CH_2)
^{13}C NMR	δ (ppm): ~172 ($\text{C}=\text{O}$, ester), ~170 ($\text{C}=\text{O}$, lactam), ~52 (OCH_3), ~50 (NCH_2), ~45 (CH), ~30 (NCH_3), ~25 (CH_2)
Mass Spec (ESI+)	m/z : $[\text{M}+\text{H}]^+ = 158.08$, $[\text{M}+\text{Na}]^+ = 180.06$

Potential Applications and Biological Activity

While there is no specific literature on the biological activity of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**, the 5-oxopyrrolidine-3-carboxylic acid scaffold is present in numerous compounds with diverse pharmacological properties. Research on derivatives of this core structure has revealed potential applications in several therapeutic areas.

- **Antimicrobial Activity:** Several studies have reported the synthesis of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives that exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.[2][3]
- **Anticancer Activity:** Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which also contains a heterocyclic core, have been synthesized and evaluated for their anticancer effects against cell lines such as MCF-7.[4][5]

The core structure of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate** makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Key Patents

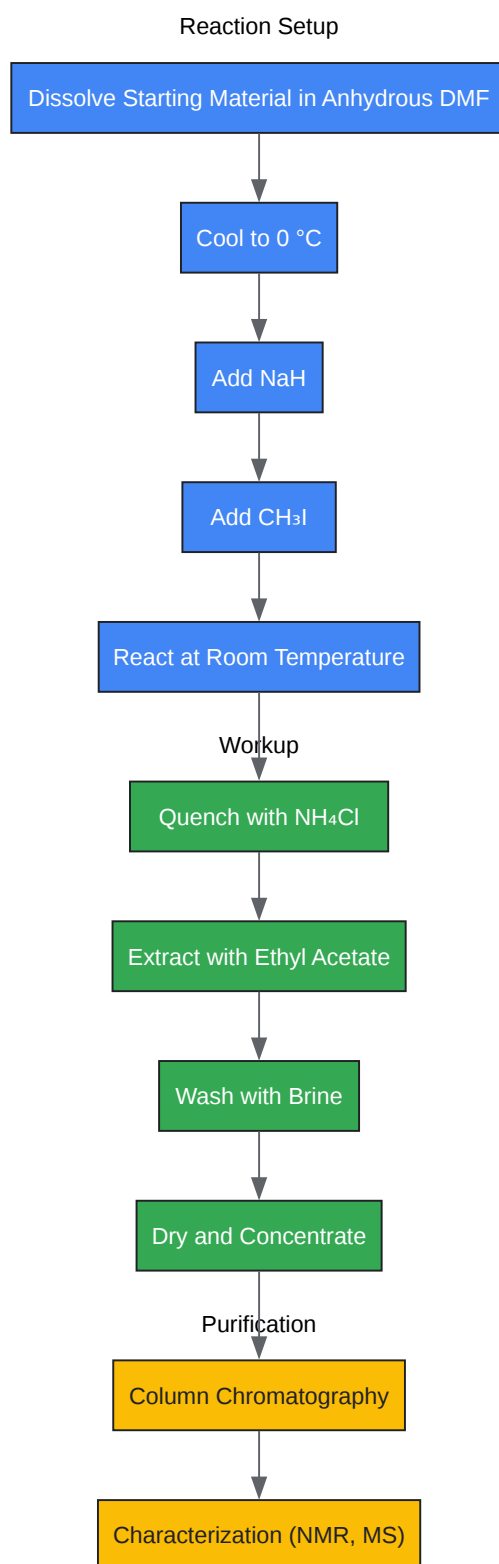
A search of the patent literature reveals several patents that describe the synthesis and use of related 2-oxo-1-pyrrolidine derivatives. These patents often focus on the development of new therapeutic agents.

Patent Number	Title	Relevance
US6911461B2	2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses	Describes the synthesis and use of various 4-substituted 2-oxo-pyrrolidine butanamides for treating neurological disorders.[6]
EP3015456A1	Preparation method for pyrrolidine-2-carboxylic acid derivatives	Details methods for preparing various pyrrolidine-2-carboxylic acid derivatives, including alkylation steps.[7]
WO2019016745A1	Alternate processes for the preparation of pyrrolidine derivatives	Discloses processes for preparing pyrrolidine-3-carboxylic acid derivatives, which are key intermediates for pharmaceuticals.[8]

Experimental Workflows and Diagrams

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**.



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Caption: General workflow for the synthesis of the target compound.

Conclusion

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate serves as a potentially valuable building block in medicinal chemistry. While direct literature on its synthesis and applications is limited, this guide provides a comprehensive overview based on analogous compounds and general synthetic methodologies. The provided representative experimental protocol and expected characterization data offer a solid starting point for researchers interested in synthesizing and exploring the potential of this and related molecules in drug discovery and development. Further research into the biological activities of this specific compound is warranted to fully elucidate its therapeutic potential.

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